1-(2,4-Dichlorophenyl)ethanamine

Catalog No.
S717654
CAS No.
89981-75-9
M.F
C8H9Cl2N
M. Wt
190.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dichlorophenyl)ethanamine

CAS Number

89981-75-9

Product Name

1-(2,4-Dichlorophenyl)ethanamine

IUPAC Name

1-(2,4-dichlorophenyl)ethanamine

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3

InChI Key

OUVZHZAOWDHBOU-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N

1-(2,4-Dichlorophenyl)ethanamine, also known as (R)-1-(2,4-dichlorophenyl)ethanamine, is an organic compound with the molecular formula C8H9Cl2NC_8H_9Cl_2N and a molecular weight of approximately 190.07 g/mol. This compound features a dichlorophenyl group attached to an ethanamine structure, making it a member of the amine family. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical properties and biological activities.

Typical of primary amines. Key reactions include:

  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form ammonium salts.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms.
  • Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.

For example, when treated with an acid chloride, 1-(2,4-dichlorophenyl)ethanamine can yield the corresponding amide through nucleophilic attack by the amine nitrogen .

Research indicates that 1-(2,4-dichlorophenyl)ethanamine exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Its structural characteristics allow it to function effectively against various bacterial strains.
  • Neuroactive Compound: The compound may influence neurotransmitter systems due to its amine functionality, although specific mechanisms require further investigation.

In particular, studies have shown that related compounds display antiamoebic activity against pathogens such as Entamoeba histolytica .

The synthesis of 1-(2,4-dichlorophenyl)ethanamine typically involves several steps:

  • Starting Materials: Common precursors include 2,4-dichlorobenzaldehyde and ethylamine or its derivatives.
  • Reduction Reactions: The synthesis often involves reduction processes where intermediates are converted into the final product through catalytic hydrogenation or other reducing agents.
  • Crystallization: The product is usually purified by crystallization from suitable solvents such as ethanol or acetone .

A specific synthetic route involves heating a solution of 2,4-dichloro-a-methylbenzylamine in isopropanol and ethanol at elevated temperatures followed by cooling and crystallization .

1-(2,4-Dichlorophenyl)ethanamine has several applications across different fields:

  • Pharmaceuticals: It is explored for developing new drugs due to its biological activity.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for use in biocides and fungicides.
  • Chemical Intermediates: It serves as a building block in organic synthesis for various chemical compounds.

Studies on the interactions of 1-(2,4-dichlorophenyl)ethanamine reveal its potential effects on biological systems:

  • Binding Affinity: Research indicates that this compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and uptake.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activities, which is crucial for developing combination therapies in pharmacology .

Several compounds are structurally similar to 1-(2,4-dichlorophenyl)ethanamine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1-(2-Chlorophenyl)ethanamine39959-67-60.98Contains only one chlorine atom on the phenyl ring
(S)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride2055848-81-00.94Has a different substitution pattern on the phenyl ring
(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride844647-34-30.94Different stereochemistry compared to (R)-isomer
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride873893-94-80.96Propyl group instead of ethyl

These comparisons illustrate how variations in chlorination and substitution patterns affect the properties and potential applications of these compounds.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.14%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (94.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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